![molecular formula C12H9FO4 B2851555 5-[(2-Fluorophenoxy)methyl]-2-furoic acid CAS No. 893743-46-9](/img/structure/B2851555.png)
5-[(2-Fluorophenoxy)methyl]-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Fluorophenoxy)methyl]-2-furoic acid is a chemical compound with the molecular formula C12H9FO4 and a molecular weight of 236.2 g/mol . This compound is known for its unique structure, which includes a furan ring substituted with a fluorophenoxy group. It is primarily used in industrial and scientific research, and it is not intended for clinical diagnosis or treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorophenoxy)methyl]-2-furoic acid typically involves the reaction of 2-fluorophenol with a suitable furan derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorophenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-[(2-Fluorophenoxy)methyl]-2-furoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, modulating their activity. The furan ring may also play a role in binding to specific sites on target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Fluorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide: This compound shares a similar structure but includes a thiazolyl group, which may impart different biological activities.
5-[(3-Fluorophenoxy)methyl]-2-furoic acid: Similar in structure but with the fluorophenoxy group in a different position, potentially leading to different chemical and biological properties.
Uniqueness
5-[(2-Fluorophenoxy)methyl]-2-furoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-[(2-fluorophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO4/c13-9-3-1-2-4-10(9)16-7-8-5-6-11(17-8)12(14)15/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCYPRWSYNQSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2851472.png)
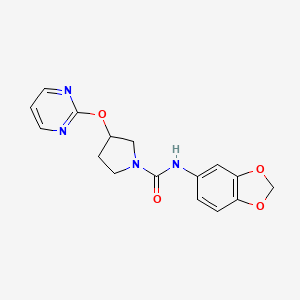
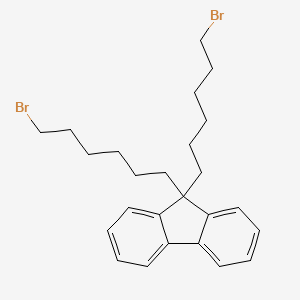
![Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2851475.png)
![N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2851476.png)
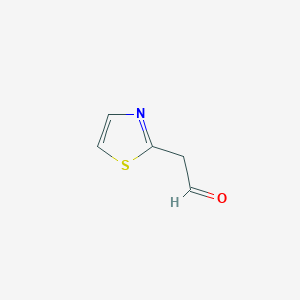
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-4-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2851482.png)

![{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2851484.png)
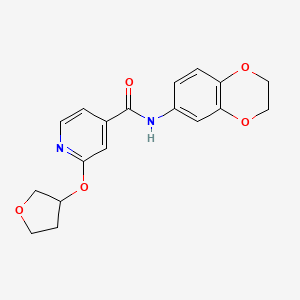
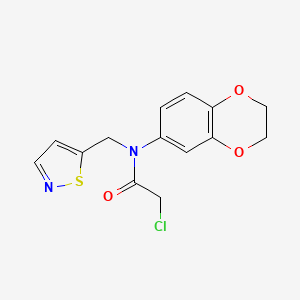
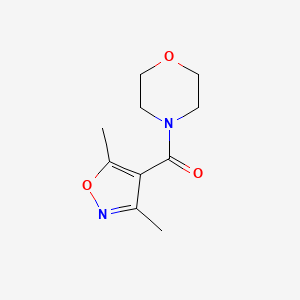
![1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2851488.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2851494.png)
